molecular formula C23H23N5O3S B11620659 methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B11620659
M. Wt: 449.5 g/mol
InChI Key: IEZQCGYQPINWLW-UHFFFAOYSA-N
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Description

Methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps. One common approach starts with the preparation of the triazinoindole core. This can be achieved through the condensation of 5-ethylisatins with appropriate amines, followed by cyclization reactions. The resulting triazinoindole intermediate is then subjected to further functionalization to introduce the sulfanylacetyl and phenylalaninate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate involves its interaction with molecular targets such as enzymes and receptors. As an iron chelator, it binds to ferrous ions, thereby inhibiting processes that require iron, such as DNA synthesis and cell proliferation . This leads to the induction of apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is unique due to its specific functional groups that confer distinct biological activities. Its ability to chelate iron and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C23H23N5O3S/c1-3-28-18-12-8-7-11-16(18)20-21(28)25-23(27-26-20)32-14-19(29)24-17(22(30)31-2)13-15-9-5-4-6-10-15/h4-12,17H,3,13-14H2,1-2H3,(H,24,29)

InChI Key

IEZQCGYQPINWLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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